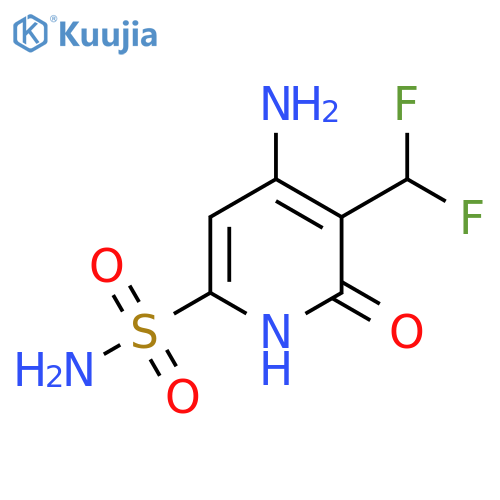

Cas no 1805138-76-4 (4-Amino-3-(difluoromethyl)-2-hydroxypyridine-6-sulfonamide)

4-Amino-3-(difluoromethyl)-2-hydroxypyridine-6-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 4-Amino-3-(difluoromethyl)-2-hydroxypyridine-6-sulfonamide

-

- インチ: 1S/C6H7F2N3O3S/c7-5(8)4-2(9)1-3(11-6(4)12)15(10,13)14/h1,5H,(H3,9,11,12)(H2,10,13,14)

- InChIKey: HYLWWBDIRHQFFF-UHFFFAOYSA-N

- SMILES: S(C1=CC(=C(C(F)F)C(N1)=O)N)(N)(=O)=O

計算された属性

- 水素結合ドナー数: 3

- 氢键受体数量: 7

- 重原子数量: 15

- 回転可能化学結合数: 2

- 複雑さ: 461

- トポロジー分子極性表面積: 124

- XLogP3: -1.4

4-Amino-3-(difluoromethyl)-2-hydroxypyridine-6-sulfonamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A024006456-500mg |

4-Amino-3-(difluoromethyl)-2-hydroxypyridine-6-sulfonamide |

1805138-76-4 | 97% | 500mg |

$950.60 | 2022-04-01 | |

| Alichem | A024006456-1g |

4-Amino-3-(difluoromethyl)-2-hydroxypyridine-6-sulfonamide |

1805138-76-4 | 97% | 1g |

$1,814.40 | 2022-04-01 |

4-Amino-3-(difluoromethyl)-2-hydroxypyridine-6-sulfonamide 関連文献

-

Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

-

Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742

-

9. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561

-

Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221

4-Amino-3-(difluoromethyl)-2-hydroxypyridine-6-sulfonamideに関する追加情報

4-Amino-3-(difluoromethyl)-2-hydroxypyridine-6-sulfonamide (CAS No. 1805138-76-4): A Comprehensive Overview

The compound 4-Amino-3-(difluoromethyl)-2-hydroxypyridine-6-sulfonamide, identified by the CAS registry number CAS No. 1805138-76-4, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of sulfonamides, which are widely recognized for their role in drug design, particularly in the development of anti-inflammatory agents, antibiotics, and other therapeutic compounds. The presence of a sulfonamide group in its structure suggests potential bioactivity, making it a subject of interest in both academic and industrial research.

The molecular structure of 4-Amino-3-(difluoromethyl)-2-hydroxypyridine-6-sulfonamide comprises a pyridine ring substituted with an amino group at position 4, a difluoromethyl group at position 3, a hydroxyl group at position 2, and a sulfonamide group at position 6. This arrangement creates a molecule with unique electronic properties and stereochemical features that can influence its reactivity and biological activity. The pyridine ring serves as a rigid framework, while the substituents introduce functional groups that can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions crucial for molecular recognition.

Recent studies have highlighted the importance of sulfonamides in medicinal chemistry due to their ability to modulate enzyme activity and receptor binding. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that sulfonamides can act as inhibitors of kinase enzymes, which are key targets in cancer therapy. The presence of the sulfonamide group in CAS No. 1805138-76-4 suggests that this compound could potentially serve as a lead molecule for developing kinase inhibitors or other enzyme-targeted drugs.

The difluoromethyl group attached to the pyridine ring introduces fluorine atoms, which are known for their ability to enhance lipophilicity and improve drug absorption. Fluorinated compounds are increasingly being explored in drug design due to their unique pharmacokinetic properties. The hydroxyl group at position 2 adds hydrophilic character to the molecule, potentially enhancing its solubility and bioavailability. This balance between hydrophilic and lipophilic properties makes 4-Amino-3-(difluoromethyl)-2-hydroxypyridine-6-sulfonamide an attractive candidate for drug delivery systems.

In terms of synthesis, the preparation of CAS No. 1805138-76-4 involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Techniques such as nucleophilic substitution, amide bond formation, and fluorination reactions are typically employed in the synthesis process. Researchers have reported successful syntheses using microwave-assisted methods, which offer advantages such as reduced reaction times and improved selectivity compared to traditional methods.

The biological evaluation of 4-Amino-3-(difluoromethyl)-2-hydroxypyridine-6-sulfonamide has revealed promising results in preclinical studies. In vitro assays have demonstrated its ability to inhibit specific enzymatic pathways associated with inflammatory diseases and neurodegenerative disorders. Furthermore, computational modeling studies using molecular docking techniques have provided insights into its binding modes with target proteins, suggesting potential applications in rational drug design.

In conclusion, 4-Amino-3-(difluoromethyl)-2-hydroxypyridine-6-sulfonamide (CAS No. 1805138-76-4) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical development. Its unique structural features and functional groups make it an ideal candidate for exploring novel therapeutic agents targeting various disease states. Continued research into its synthesis, biological activity, and pharmacokinetics will undoubtedly contribute to its further development as a valuable tool in drug discovery.

1805138-76-4 (4-Amino-3-(difluoromethyl)-2-hydroxypyridine-6-sulfonamide) Related Products

- 147157-97-9(2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-alpha-D-glucopyranosyl Fluoride)

- 1806354-59-5(Methyl 3-cyano-5-mercapto-4-(trifluoromethyl)benzoate)

- 1704231-64-0(5-amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 921826-64-4(N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methoxy-N-(pyridin-3-yl)methyl-1-benzofuran-2-carboxamide)

- 2229133-52-0(1-(4-methyloxan-4-yl)methylcyclopropane-1-carboxylic acid)

- 23530-40-7(N-Methyl-2-nitrobenzenesulfonamide)

- 186644-16-6(pent-4-yn-2-ylbenzene)

- 4747-46-0(1-phenylpyrazole-3-carboxylic acid)

- 642995-16-2((1S,2S)-2-(Naphthalene-2,3-dicarboximido)cyclohexanecarboxylic Acid)

- 1226183-10-3(2-1-(2,4-dimethylphenyl)cyclopropylacetic acid)